molecular formula C16H20N4O3S2 B2536422 Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1001882-01-4

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2536422
CAS No.: 1001882-01-4
M. Wt: 380.48
InChI Key: LSDFPISGWRUBJJ-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-(tert-butyl)ureido group at the 5-position and a thioether-linked methyl benzoate moiety at the 2-position. The methyl benzoate ester enhances lipophilicity, influencing solubility and bioavailability. Such compounds are often explored for pesticidal, antimicrobial, or kinase-inhibitory activities due to the pharmacophoric versatility of thiadiazole and urea motifs .

Properties

IUPAC Name

methyl 4-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-10-5-7-11(8-6-10)12(21)23-4/h5-8H,9H2,1-4H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFPISGWRUBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Introduction of the Urea Moiety: The tert-butyl group is introduced via the reaction of tert-butyl isocyanate with the thiadiazole derivative.

    Thiomethylation: The thiadiazole compound is then reacted with methyl iodide to introduce the thiomethyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The thiadiazole ring may interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight Key Features
Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate 1,3,4-Thiadiazole 3-(tert-butyl)ureido C₁₇H₂₁N₄O₃S₂ 413.51 g/mol Bulky tert-butyl urea; thioether linker
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl C₁₈H₁₅N₃O₄S 369.40 g/mol Aryl carbamate; methoxy linker
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl C₉H₉N₃S 191.25 g/mol Simple aryl substitution; amine group
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid 1,3,5-Triazine Morpholino and ureido-phenyl C₂₅H₂₈N₈O₅ 528.55 g/mol Triazine core; multiple H-bond donors

Key Observations:

  • Substituent Bulk and Lipophilicity : The tert-butyl urea group in the target compound increases steric hindrance and lipophilicity compared to phenylcarbamoyl () or methylphenyl () analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity : Thiadiazoles with aryl substitutions (e.g., 4-methylphenyl in ) exhibit insecticidal/fungicidal activity, suggesting the target compound’s tert-butyl urea group could modulate target specificity or potency .

Physicochemical Properties

  • Solubility : The methyl benzoate ester in the target compound and ’s analog imparts moderate lipophilicity (logP ~3–4 estimated). In contrast, the carboxylic acid derivative in is more polar, favoring aqueous solubility .
  • Stability : Ureido and carbamoyl groups () are prone to hydrolysis under acidic/basic conditions, whereas the tert-butyl group may sterically protect the urea moiety in the target compound .

Biological Activity

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and research findings.

Chemical Structure and Synthesis

This compound features a benzoate ester linked to a thiadiazole ring through a thiomethyl bridge. The synthesis involves several steps:

  • Formation of the Thiadiazole Ring : Synthesized via the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
  • Introduction of Urea Moiety : The tert-butyl group is introduced through the reaction with tert-butyl isocyanate.
  • Thiomethylation : The thiadiazole compound is reacted with methyl iodide.
  • Esterification : The final step involves esterification of the benzoic acid derivative with methanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Protein Interaction : The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their function.
  • Metal Ion Interaction : The thiadiazole ring may bind to metal ions or other biomolecules, impacting various biochemical pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit cancer cell proliferation in various cancer lines. For example:

  • Study 1 : A study reported a significant reduction in cell viability in human breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties:

  • Study 2 : Research indicated that this compound effectively reduced pro-inflammatory cytokine levels in macrophage models .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals differences in biological activity:

Compound NameStructureBiological Activity
Methyl BenzoateEsterUsed in flavoring; limited biological activity
Thiadiazole DerivativesThiadiazole ringKnown for antibacterial and antifungal properties
Urea-based CompoundsUrea moietyExhibits varied biological activities including anticancer effects

Case Study 1: In Vitro Antitumor Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells.

Case Study 2: In Vivo Anti-inflammatory Model

In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory diseases.

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